molecular formula C16H16N2O4S B5203940 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5203940
M. Wt: 332.4 g/mol
InChI Key: YRAZZPNCMCWSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNTQ and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MNTQ is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and as an antioxidant. MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, MNTQ increases the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. As an antioxidant, MNTQ can protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects:
MNTQ has been shown to have various biochemical and physiological effects. In animal studies, MNTQ has been shown to improve cognitive function, reduce oxidative stress, and increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. MNTQ has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNTQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without significant degradation. However, MNTQ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of MNTQ. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, further studies are needed to determine the optimal dosage and administration of MNTQ for maximum efficacy. Finally, more research is needed to understand the mechanism of action of MNTQ and its effects on neurotransmitter systems in the brain.

Synthesis Methods

MNTQ can be synthesized using different methods, including the Pictet-Spengler reaction, nitration, and sulfonation. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline ring system. Nitration involves the introduction of a nitro group (-NO2) into the aromatic ring of the tetrahydroisoquinoline. Sulfonation involves the introduction of a sulfonic acid (-SO3H) group into the aromatic ring of the tetrahydroisoquinoline. The synthesis of MNTQ involves the combination of these three reactions.

Scientific Research Applications

MNTQ has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MNTQ has been studied as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. In neuroscience, MNTQ has been studied for its potential neuroprotective effects. In cancer research, MNTQ has been studied for its potential anticancer properties.

properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-6-7-15(10-16(12)18(19)20)23(21,22)17-9-8-13-4-2-3-5-14(13)11-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAZZPNCMCWSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

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